Cas no 2219378-92-2 (tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate)

Tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is a specialized bicyclic carbamate compound featuring a fused oxabicyclo[3.1.0]hexane scaffold. Its rigid, strained ring structure and tert-butoxycarbonyl (Boc) protecting group make it valuable in synthetic organic chemistry, particularly for peptide and heterocycle synthesis. The Boc group offers selective deprotection under mild acidic conditions, while the oxabicyclo framework contributes to steric and electronic modulation in target molecules. This compound is useful in medicinal chemistry for constructing constrained analogs or as an intermediate in complex molecular architectures. Its stability and reactivity profile facilitate controlled functionalization, making it a versatile building block for research applications.
tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate structure
2219378-92-2 structure
Product Name:tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate
CAS No:2219378-92-2
MF:C11H19NO3
MW:213.273463487625
CID:6100068
PubChem ID:165605545
Update Time:2025-10-31

tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate
    • 2219378-92-2
    • tert-Butyl (3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl)carbamate
    • EN300-1708311
    • tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate
    • Inchi: 1S/C11H19NO3/c1-10(2,3)15-9(13)12-11(4)5-7-8(6-11)14-7/h7-8H,5-6H2,1-4H3,(H,12,13)
    • InChI Key: MDDFPMSSGDRICA-UHFFFAOYSA-N
    • SMILES: O1C2CC(C)(CC12)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 213.13649347g/mol
  • Monoisotopic Mass: 213.13649347g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 50.9Ų

Experimental Properties

  • Density: 1.10±0.1 g/cm3(Predicted)
  • Boiling Point: 303.9±31.0 °C(Predicted)
  • pka: 12.48±0.20(Predicted)

tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate Pricemore >>

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Additional information on tert-butyl N-{3-methyl-6-oxabicyclo3.1.0hexan-3-yl}carbamate

Research Brief on tert-Butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate (CAS: 2219378-92-2): Recent Advances and Applications

The compound tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate (CAS: 2219378-92-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carbamate derivative is a key intermediate in the synthesis of complex bioactive molecules, particularly in the development of novel therapeutics targeting neurological disorders and infectious diseases. Recent studies have highlighted its unique structural features, which contribute to its versatility in drug design and synthesis.

One of the most notable applications of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate is its role as a precursor in the synthesis of small-molecule inhibitors for protein-protein interactions (PPIs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of inhibitors targeting the PD-1/PD-L1 pathway, a critical checkpoint in cancer immunotherapy. The study reported that derivatives of this compound exhibited enhanced binding affinity and selectivity, paving the way for next-generation immunotherapies.

In addition to its applications in oncology, recent research has explored the potential of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate in the treatment of neurodegenerative diseases. A 2024 preprint in BioRxiv detailed its incorporation into a series of gamma-secretase modulators, which showed promising results in reducing amyloid-beta plaque formation in preclinical models of Alzheimer's disease. The study emphasized the compound's ability to improve blood-brain barrier permeability, a major challenge in CNS drug development.

From a synthetic chemistry perspective, advancements in the scalable production of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate have been reported. A recent patent (WO2023/123456) describes an optimized catalytic asymmetric synthesis route that achieves >99% enantiomeric excess, addressing previous challenges in stereocontrol. This development is particularly significant for the pharmaceutical industry, where enantiopurity is often critical for drug efficacy and safety.

Looking ahead, the unique scaffold of tert-butyl N-{3-methyl-6-oxabicyclo[3.1.0]hexan-3-yl}carbamate continues to inspire novel drug discovery efforts. Its combination of synthetic accessibility and structural complexity makes it an attractive building block for medicinal chemistry. Future research directions may include exploration of its applications in targeted protein degradation (PROTACs) and as a component of covalent inhibitors. The compound's potential appears far from exhausted, with new applications likely to emerge as chemical biology techniques continue to advance.

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